N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetimidamide
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Overview
Description
N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetimidamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetimidamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death . In its anticancer activity, the compound may interfere with the replication of cancer cells by disrupting DNA synthesis and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has similar structural features but with a trifluoromethyl group, which can enhance its biological activity.
2-Chloro-N-(5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound has a chloro group and a 4-methylphenyl group, which can influence its reactivity and applications.
Uniqueness
N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetimidamide is unique due to its specific structural features, which confer distinct biological activities and reactivity. Its methyl group at the 5-position of the thiadiazole ring can influence its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C5H8N4S |
---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N'-(5-methyl-1,3,4-thiadiazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C5H8N4S/c1-3(6)7-5-9-8-4(2)10-5/h1-2H3,(H2,6,7,9) |
InChI Key |
HWQRVRNQEOTSNS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(S1)/N=C(\C)/N |
Canonical SMILES |
CC1=NN=C(S1)N=C(C)N |
Origin of Product |
United States |
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